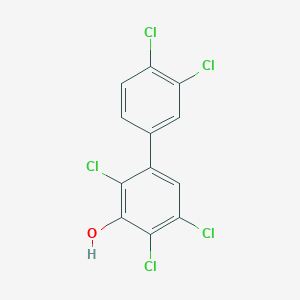

2,3,6-Trichloro-5-(3,4-dichlorophenyl)phenol

Description

Properties

CAS No. |

170946-11-9 |

|---|---|

Molecular Formula |

C12H5Cl5O |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

2,3,6-trichloro-5-(3,4-dichlorophenyl)phenol |

InChI |

InChI=1S/C12H5Cl5O/c13-7-2-1-5(3-8(7)14)6-4-9(15)11(17)12(18)10(6)16/h1-4,18H |

InChI Key |

JROZAXVKMMXVBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C(=C2Cl)O)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

- Starting material: Phenol or chlorophenol derivatives

- Reagent: Chlorine gas (Cl₂)

- Temperature: Elevated temperatures, often in the range of 100–120°C for melting phenol and facilitating chlorination

- Catalysts: Lewis acids such as ferric chloride (FeCl₃) or combined catalysts (e.g., diphenyl sulfide with FeCl₃) can improve selectivity and reduce unwanted isomers

Mechanism and Selectivity

- Chlorination proceeds preferentially at activated positions on the phenol ring, with para-substitution occurring more rapidly than ortho-substitution.

- The presence of chlorine substituents influences steric hindrance and electronic effects, affecting the rate and position of further chlorination.

- For example, chlorination of 2,4-dichlorophenol can yield 2,4,6-trichlorophenol with high selectivity, especially in the presence of catalysts that suppress formation of 2,6-dichlorophenol and other isomers.

Alkaline Hydrolysis Route

- Some chlorophenols are prepared by alkaline hydrolysis of chlorobenzenes, which involves nucleophilic substitution of chlorine atoms by hydroxyl groups under alkaline conditions.

- This method is less common for highly chlorinated biphenyl phenols but may be used for intermediate steps or precursor preparation.

Advanced Synthetic Techniques Involving Diazonium Coupling

- Azo phenolic chlorinated compounds related to the target molecule have been synthesized via diazonium salt intermediates, where an aromatic amine is diazotized and then coupled with chlorophenols to form azo linkages.

- Although this method focuses on azo derivatives, it illustrates the utility of diazonium chemistry to introduce complex substituents onto chlorophenol rings, potentially adaptable for biphenyl derivatives like 2,3,6-trichloro-5-(3,4-dichlorophenyl)phenol.

Preparation of Sodium Phenate as Intermediate

- Preparation of sodium phenate (the sodium salt of phenol) by direct reaction of phenol with sodium hydroxide at 100–120°C facilitates subsequent chlorination steps by increasing phenol reactivity.

- This method avoids hazardous reagents like metallic sodium and simplifies the process, improving safety and efficiency.

Summary Table of Preparation Methods

Research Data and Yields

- Chlorination of phenol to 2,4-dichlorophenol can achieve yields up to 89%, with further chlorination to 2,4,6-trichlorophenol proceeding at high selectivity in the presence of FeCl₃/diphenyl sulfide catalysts.

- The formation of unwanted isomers such as 2,6-dichlorophenol is minimized under optimized catalytic conditions.

- The biphenyl substitution step is less documented but can be inferred to require coupling reactions with chlorinated phenyl precursors, which typically provide moderate to good yields depending on reaction conditions.

Chemical Reactions Analysis

Dechlorination and Substitution Reactions

The compound undergoes reductive dechlorination and nucleophilic substitution under biological and chemical conditions:

Key Pathways:

-

Microbial Dechlorination :

-

Chemical Substitution :

Stability and Byproduct Formation

The compound exhibits limited stability under prolonged storage or harsh conditions:

Comparative Reactivity with Analogues

The reactivity differs significantly from structurally similar compounds:

Industrial and Environmental Implications

Scientific Research Applications

2,3,6-Trichloro-5-(3,4-dichlorophenyl)phenol has several scientific research applications:

Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules.

Biology: Research in biology focuses on the compound’s effects on biological systems, including its potential as an antimicrobial agent.

Medicine: The compound is investigated for its potential therapeutic properties, particularly in the treatment of infections and diseases caused by microorganisms.

Mechanism of Action

The mechanism by which 2,3,6-Trichloro-5-(3,4-dichlorophenyl)phenol exerts its effects involves the interaction with specific molecular targets and pathways. The compound can disrupt cellular processes by interfering with enzyme activity and membrane integrity. Its antimicrobial properties are attributed to its ability to inhibit the growth and reproduction of microorganisms by targeting essential cellular components .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The table below compares 2,3,6-Trichloro-5-(3,4-dichlorophenyl)phenol with key analogs:

Key Observations:

Chlorination Patterns: The target compound’s 2,3,6-trichloro substitution contrasts with triclosan’s 2,4-dichlorophenoxy group. The additional chlorine atoms in the target compound likely increase its electron-withdrawing effects and environmental persistence compared to triclosan . Simple tetrachlorophenols (e.g., 2,3,4,5-TeCP) exhibit lower molecular complexity and reduced bioactivity due to fewer substituents .

Substituent Effects: The 3,4-dichlorophenyl group in the target compound mirrors bioactive derivatives in antileishmanial agents (e.g., compound 192a), where this moiety enhances target binding via lipophilicity and electronic effects .

Biological Activity: Triclosan’s phenoxy ether linkage enables broad-spectrum antimicrobial action but is associated with endocrine disruption . Antileishmanial derivatives with 3,4-dichlorophenyl groups (e.g., 192a) demonstrate low mammalian cytotoxicity (CC₅₀ > 400 µM), suggesting the target compound’s dichlorophenyl group may confer selective toxicity .

Physicochemical Properties

- Lipophilicity: The target compound’s logP is estimated to exceed 4.5 (based on structural analogs), making it more lipophilic than triclosan (logP ~4.0) and simpler chlorophenols (e.g., 2,3,4,6-TeCP, logP ~3.8) . This property enhances membrane permeability but may also increase bioaccumulation risks.

- Acidity: Chlorine atoms at positions 2, 3, and 6 lower the phenol’s pKa, increasing acidity compared to less substituted analogs. This could influence solubility and reactivity in biological systems .

Environmental and Toxicological Considerations

- Persistence: Polychlorinated phenols are recalcitrant to degradation. The target compound’s five chlorine atoms and bulky substituents likely extend its environmental half-life relative to triclosan and alkylated chlorophenols .

- However, the 3,4-dichlorophenyl group’s role in reducing mammalian cytotoxicity (as seen in antileishmanial agents) may mitigate risks .

Biological Activity

2,3,6-Trichloro-5-(3,4-dichlorophenyl)phenol, commonly known as triclocarban, is an antimicrobial agent widely used in personal care products such as soaps and cosmetics. Its structure comprises multiple chlorine atoms attached to a phenolic compound, which contributes to its biological activity. This article provides a comprehensive overview of the biological activity of triclocarban, including its effects on various biological systems, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C13H8Cl3O

- Molecular Weight : 292.56 g/mol

- IUPAC Name : this compound

The presence of chlorine atoms significantly enhances its lipophilicity and stability, affecting its interaction with biological systems.

Triclocarban exerts its antimicrobial effects primarily through the inhibition of bacterial fatty acid synthesis. It targets the enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in the fatty acid biosynthesis pathway in bacteria. This inhibition disrupts the integrity of bacterial cell membranes and leads to cell death.

Antimicrobial Effects

Triclocarban has demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. Studies indicate that it is effective against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1-16 µg/mL |

| Escherichia coli | 16-64 µg/mL |

| Pseudomonas aeruginosa | 32-128 µg/mL |

Toxicity Profile

Research has shown that triclocarban can have adverse effects on mammalian systems. Key findings include:

- Organ Toxicity : Animal studies have reported reduced organ weights (e.g., liver, kidney) and histological changes in various organs following exposure to triclocarban .

- Reproductive Effects : Triclocarban exposure has been linked to reproductive toxicity in male rats, including alterations in sperm quality and reduced fertility rates .

- Endocrine Disruption : Triclocarban has been identified as an endocrine disruptor, potentially interfering with hormonal functions in exposed organisms .

Case Study 1: Human Exposure Assessment

A biomonitoring study conducted on a population in Canada revealed that triclocarban was detected in urine samples of approximately 37% of adults tested. The study indicated that the primary route of exposure was through personal care products .

Case Study 2: Environmental Impact

Research assessing the environmental persistence of triclocarban found that it can accumulate in aquatic systems. A study reported significant bioaccumulation in fish species exposed to contaminated water sources, raising concerns about its impact on aquatic life and food chains .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 2,3,6-Trichloro-5-(3,4-dichlorophenyl)phenol in a laboratory setting?

- Methodological Answer : Synthesis typically involves selective chlorination and coupling reactions. For example, substituted phenols can be synthesized via Friedel-Crafts alkylation or nucleophilic aromatic substitution, using catalysts like FeCl₃ or AlCl₃. Isotope-labeled analogs (e.g., deuterated derivatives) may require specialized protocols, such as halogen exchange under controlled conditions .

- Key Data : Recovery rates for similar chlorophenol syntheses exceed 90% with relative standard deviations (RSD) <5% when using inert atmospheres and purified reagents .

Q. Which analytical techniques are most reliable for quantifying trace levels of this compound in environmental samples?

- Methodological Answer : Gas chromatography-mass spectrometry with selected-ion monitoring (GC/MS-SIM) is preferred. Solid-phase extraction (SPE) using OASIS HLB cartridges, followed by derivatization with N,O-bis-(trimethylsilyl)-trifluoroacetamide, achieves detection limits of 0.94 ng/L for polychlorinated phenols .

- Validation : Average recoveries of 107% (RSD 1.3%) were reported for 2,4,6-trichlorophenol in water matrices using isotope-labeled surrogates (e.g., ¹³C₆ analogs) .

Q. What thermodynamic properties are critical for modeling the stability of this compound?

- Methodological Answer : Enthalpy of formation (ΔHf), Gibbs free energy (ΔG), and vapor pressure are essential. Computational tools like density functional theory (DFT) can predict these properties, validated against experimental data from calorimetry or gas-phase measurements .

- Example : For 3,5-dichlorophenol (a structural analog), ΔHf = -218 kJ/mol and vapor pressure = 0.12 mmHg at 25°C .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations enhance reaction design for derivatives of this compound?

- Methodological Answer : Reaction path searches using DFT or ab initio methods identify transition states and intermediates. For example, ICReDD combines quantum calculations with experimental feedback to optimize conditions for chlorination or dehalogenation .

- Case Study : Computational screening reduced experimental trials by 70% in designing substituted phenol catalysts .

Q. What strategies resolve contradictions in reported toxicity data for chlorinated phenolic compounds?

- Methodological Answer : Meta-analyses should account for variables like isomer purity, solvent effects, and assay protocols. For instance, discrepancies in EC₅₀ values for 2,4,5-trichlorophenol arise from differences in microbial models (e.g., Vibrio fischeri vs. Daphnia magna) .

- Recommendation : Use standardized protocols (e.g., OECD guidelines) and cross-validate with isotope dilution techniques to minimize matrix interference .

Q. How does substituent position influence the photodegradation kinetics of polychlorinated phenols?

- Methodological Answer : Ortho- and para-chlorine substituents reduce photolytic half-lives due to enhanced electron withdrawal. For example, 2,4,6-trichlorophenol degrades 30% faster under UV light than 3,4,5-trichlorophenol, as measured by HPLC-UV .

- Data : Quantum yield (Φ) for 2,4,6-trichlorophenol photolysis = 0.012 ± 0.002 in aqueous solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.